

2-Furanacryloyl-phenylalanyl-glycyl-glycine molecular weight and formula

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Compound of Interest

Compound Name: 2-Furanacryloyl-phenylalanyl-glycyl-glycine

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Technical Guide: 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)**, a chromogenic substrate pivotal for the kinetic measurement of Angiotensin-Converting Enzyme (ACE) activity. This document details its molecular properties, a comprehensive experimental protocol for its use, and a general methodology for its synthesis.

Core Molecular Data

2-Furanacryloyl-phenylalanyl-glycyl-glycine is a synthetic tripeptide derivative. The N-terminal phenylalanine is modified with a 2-furanacryloyl group, which acts as a chromophore. This modification is essential for its function as a substrate in spectrophotometric enzyme assays.

Property	Data	Citation(s)
Molecular Formula	C ₂₀ H ₂₁ N ₃ O ₆	[1]
Molecular Weight	399.4 g/mol	[1]
Synonyms	FAPGG, FA-Phe-Gly-Gly	[1]
CAS Number	64967-39-1	[1]
Primary Application	Chromogenic substrate for ACE	[2][3][4]
Enzyme Inhibition Constant (K _i)	2.546 x 10 ⁻⁴ M for ACE	[2]

Application in Angiotensin-Converting Enzyme (ACE) Assays

FAPGG is a specific substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system that plays a crucial role in blood pressure regulation.[2] [4] The primary application of FAPGG is in the quantitative determination of ACE activity, particularly for the screening of ACE inhibitors, which are a major class of antihypertensive drugs.[2]

Principle of Detection

The assay is based on the enzymatic hydrolysis of FAPGG by ACE. ACE cleaves the peptide bond between phenylalanine and glycine, releasing the dipeptide Glycyl-glycine (Gly-Gly) and the N-terminal fragment, N-(3-(2-furyl)acryloyl)-L-phenylalanine (FAP).[2] This cleavage results in a decrease in absorbance at 340 nm, which can be monitored continuously using a spectrophotometer. The rate of this decrease is directly proportional to the ACE activity in the sample.[4] This highly sensitive method is suitable for use in fully automatic biochemical analyzers, making it ideal for routine clinical testing and high-throughput screening.[4]

Experimental Protocols

The following provides a detailed methodology for a typical kinetic spectrophotometric assay of ACE inhibitory activity using FAPGG.

Reagents and Materials

- **FAPGG Substrate Solution:** Prepared by dissolving FAPGG in a suitable buffer, such as 50 mM Tris-HCl containing 0.3 M NaCl, at a pH of 7.5.^[1]
- **ACE Enzyme Solution:** A purified or partially purified preparation of ACE.
- **Test Compounds:** Potential ACE inhibitors dissolved in an appropriate solvent.
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.5, containing 0.3 M NaCl.
- **Spectrophotometer:** Capable of measuring absorbance at 340 nm in kinetic mode.
- **96-well microplate or cuvettes.**

Assay Procedure

- **Preparation of Reaction Mixture:** In a microplate well or cuvette, combine the assay buffer, ACE enzyme solution, and the test compound (or solvent for control wells).
- **Pre-incubation:** Incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for any interaction between the enzyme and potential inhibitors.
- **Initiation of Reaction:** Add the FAPGG substrate solution to the reaction mixture to initiate the enzymatic reaction.
- **Kinetic Measurement:** Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. Readings are typically taken at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.
- **Data Analysis:** The rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the kinetic curve. The ACE inhibitory activity of the test compound is determined by comparing the reaction rate in the presence of the compound to the rate of the control (enzyme and substrate without the inhibitor).

Synthesis of 2-Furanacryloyl-phenylalanyl-glycyl-glycine

While a specific, detailed synthesis protocol for FAPGG is not readily available in the public domain, it can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies.

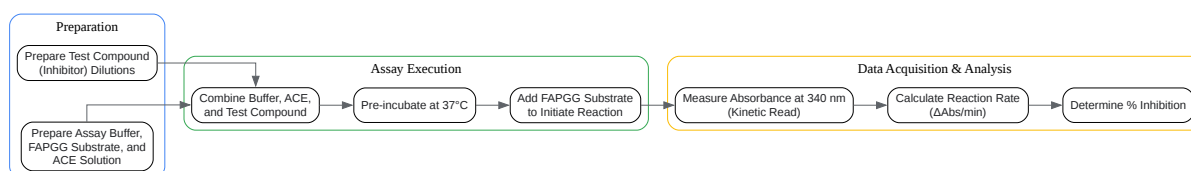
General Synthesis Workflow

The synthesis involves the sequential coupling of amino acids on a solid support (resin), followed by the acylation of the N-terminal amino group with 3-(2-furyl)acrylic acid.

- **Resin Preparation:** An appropriate resin, such as a Wang or 2-chlorotrityl chloride resin, is selected to yield a C-terminal carboxylic acid upon cleavage.
- **First Amino Acid Attachment:** The C-terminal amino acid (glycine) with its N-terminal protected (e.g., with an Fmoc group) is coupled to the resin.
- **Deprotection:** The N-terminal protecting group (Fmoc) is removed using a base, typically piperidine in DMF, to expose the free amino group.
- **Peptide Coupling:** The next protected amino acid (Fmoc-glycine) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group on the resin-bound amino acid.
- **Repeat Cycles:** The deprotection and coupling steps are repeated for the subsequent amino acid (Fmoc-phenylalanine).
- **N-Terminal Modification:** After the final deprotection of the N-terminal Fmoc group of phenylalanine, the free amino group is acylated with 3-(2-furyl)acrylic acid, using standard coupling reagents.
- **Cleavage and Deprotection:** The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.

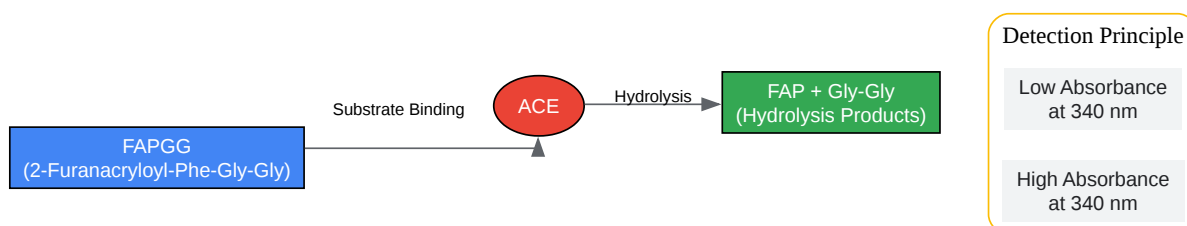
- Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations



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Caption: Workflow for an ACE inhibition assay using FAPGG.



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Caption: Enzymatic hydrolysis of FAPGG by ACE.

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